2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide
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Overview
Description
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide is an organic compound that belongs to the class of phenoxy herbicides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide typically involves the following steps:
Formation of 2,3-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas under controlled conditions.
Esterification: The 2,3-dichlorophenol is then reacted with an appropriate acyl chloride to form the corresponding ester.
Amidation: The ester is subsequently reacted with 2-thiophen-2-ylethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on various biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can interfere with cellular processes, leading to the inhibition of growth in target organisms. The thiophene ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine atoms on the phenoxy group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with a methyl group instead of chlorine atoms.
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-10(20-13-6-2-5-12(16)14(13)17)15(19)18-8-7-11-4-3-9-21-11/h2-6,9-10H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFQNPCFLUQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CS1)OC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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